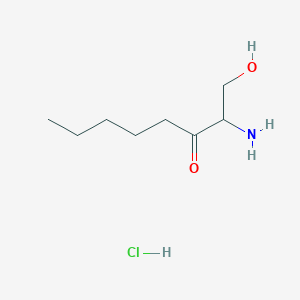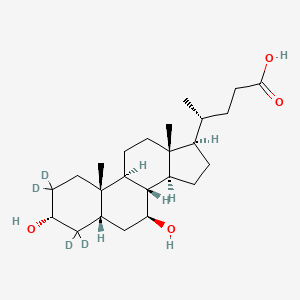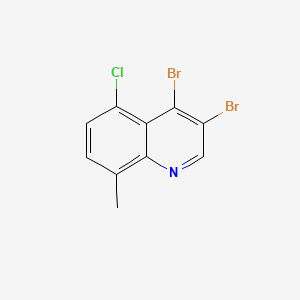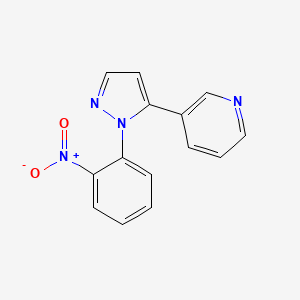
3-keto-C8-Dihydrosphingosine (hydrochloride)
Overview
Description
3-keto-C8-Dihydrosphingosine (hydrochloride) is a sphingolipid metabolite that plays a vital role in various biological processes like cell differentiation, growth, apoptosis, autophagy, and stress response. It is a short-chain analog of the typical C18 chain-length 3-keto sphinganine . The molecular formula of 3-keto-C8-Dihydrosphingosine (hydrochloride) is C8H17NO2.ClH and its molecular weight is 195.69 .
Synthesis Analysis
3-Ketodihydrosphingosine is derived from N-Boc-L-Serine, which is an N-Boc-protected form of L-Serine . L-Serine is a non-essential amino acid that is required for the synthesis of sphingolipids and phosphatidylserine, compounds that are important for central nervous system neuronal survival . 3-keto Sphinganine (d18:0) is a lyso-sphingolipid formed by the condensation of L-serine and palmitoyl-CoA by serine palmitoyl transferase (SPT) .
Molecular Structure Analysis
The molecular structure of 3-keto-C8-Dihydrosphingosine (hydrochloride) can be represented by the following SMILES notation: Cl.O=C(CCCCC)C(N)CO . The InChI representation is: InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-8(11)7(9)6-10;/h7,10H,2-6,9H2,1H3;1H/t7-;/m0./s1 .
Physical And Chemical Properties Analysis
3-keto-C8-Dihydrosphingosine (hydrochloride) is a solid substance . It has a molecular weight of 195.69 . The compound is supplied as neat and should be stored in a freezer .
Scientific Research Applications
Synthesis and Study of Sphingolipids : 3-Keto derivatives of sphingolipids are synthesized using an oxidative procedure with 2,3-dichloro-5,6-dicyanobenzoquinone from various sphingosine compounds. These derivatives help in understanding the fatty acid composition of brain ceramides and cerebrosides containing dihydrosphingosine (Kishimoto & Mitry, 1974).
Biosynthesis of Sphingolipid Bases : Studies on Hansenula ciferri, a type of yeast, have shown the conversion of 3-ketodihydrosphingosine to dihydrosphingosine, highlighting its role in the biosynthetic pathway of sphingolipids (Di Mari, Brady, & Snell, 1971).
Intermediate in Sphingosine Biosynthesis : 3-Ketodihydrosphingosine serves as an intermediate in the synthesis of dihydrosphingosine and sphingosine in yeast, indicating its crucial role in sphingolipid metabolism (Brady, Di Mari, & Snell, 1969).
Ceramide Synthesis in Mammalian Brain : Microsomal preparations from mouse brain synthesize 3-ketodihydrosphingosine from L-serine and palmitoyl coenzyme A, demonstrating its involvement in mammalian ceramide synthesis (Braun, Morell, & Radin, 1970).
Influence on Bacterial Growth and Enzyme Activity : In Bacteroides melaninogenicus, dihydrosphingosine and 3-ketodihydrosphingosine influence the activity of 3-ketodihydrosphingosine synthetase and impact bacterial growth (Lev & Milford, 1978).
Role in Apoptosis and Cell Death Mechanisms : Research on U937 cells shows that certain derivatives of sphingosine, including those related to 3-keto-dihydrosphingosine, induce apoptosis, highlighting their potential role in cell death mechanisms (Karasavvas et al., 1996).
Disease Pathophysiology : Dihydrosphingolipids, including 3-ketodihydrosphingosine, have been implicated in various diseases, such as type 2 diabetes, cardiovascular diseases, and hepato-renal toxicity, suggesting their significance in disease mechanisms (Magaye et al., 2018).
Future Directions
Research has identified an endoplasmic reticulum (ER) enzyme, 3-Ketodihydrosphingosine reductase (KDSR), to be essential for leukemia cell maintenance . Depletion of KDSR resulted in accumulated 3-ketodihydrosphingosine (KDS) and dysregulated UPR checkpoint proteins PERK, ATF6, and ATF4 . This underscores a therapeutic potential of combinatorial targeting sphingolipid metabolism and ER homeostasis in leukemia treatment .
properties
IUPAC Name |
2-amino-1-hydroxyoctan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-8(11)7(9)6-10;/h7,10H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFWOIYZQVEYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-keto-C8-Dihydrosphingosine (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)
![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)
![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)